molecular formula C11H12O5 B6205860 methyl 2-formyl-4,5-dimethoxybenzoate CAS No. 53012-84-3

methyl 2-formyl-4,5-dimethoxybenzoate

Cat. No.: B6205860
CAS No.: 53012-84-3
M. Wt: 224.2
InChI Key:
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Description

Methyl 2-formyl-4,5-dimethoxybenzoate, also known as methyl syringylidenacetate, is an organic compound with the molecular formula C11H12O5 and a molecular weight of 224.21 g/mol. It is commonly used in the fields of chemistry and biology due to its versatile properties.

Scientific Research Applications

Methyl 2-formyl-4,5-dimethoxybenzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Research has explored its potential as a precursor for pharmaceutical compounds with antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties.

    Industry: It is utilized in the production of various industrial chemicals and materials.

Safety and Hazards

Methyl 2-formyl-4,5-dimethoxybenzoate is classified as a hazardous substance. It is harmful if swallowed and harmful to aquatic life . Precautionary measures include avoiding dust formation and breathing vapors, mist, or gas. In case of skin contact, it is advised to wash off with soap and plenty of water .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-formyl-4,5-dimethoxybenzoate can be synthesized through various methods. One common approach involves the esterification of 2-formylbenzoic acid using organic solvents such as acetone and acetonitrile under basic conditions . The reaction typically yields the desired product with high efficiency.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing advanced techniques and equipment to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-formyl-4,5-dimethoxybenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the formyl group to an alcohol group.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halogens and nucleophiles are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of methyl 2-formyl-4,5-dimethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound’s formyl and methoxy groups play crucial roles in its reactivity and binding affinity. These functional groups enable the compound to interact with enzymes and receptors, influencing various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-formyl-3,5-dimethoxybenzoate: Similar in structure but differs in the position of the formyl and methoxy groups.

    Methyl 4-formylbenzoate: Lacks the methoxy groups present in methyl 2-formyl-4,5-dimethoxybenzoate.

Uniqueness

This compound is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

methyl 2-formyl-4,5-dimethoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O5/c1-14-9-4-7(6-12)8(11(13)16-3)5-10(9)15-2/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVLAGCDYEQRBKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C=O)C(=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801224358
Record name Benzoic acid, 2-formyl-4,5-dimethoxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801224358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53012-84-3
Record name Benzoic acid, 2-formyl-4,5-dimethoxy-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53012-84-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2-formyl-4,5-dimethoxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801224358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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